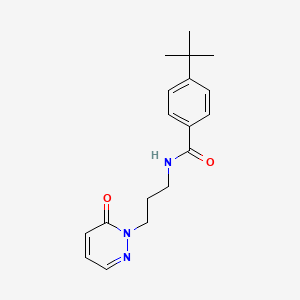
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C16H22N4O
- Molecular Weight : 286.37 g/mol
- CAS Number : 1501483-87-9
The compound features a tert-butyl group, a pyridazinone moiety, and a benzamide structure, which contribute to its biological properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes associated with inflammation, such as carbonic anhydrase (CA), cyclooxygenase (COX), and lipoxygenase (5-LOX).
Inhibitory Potency
A comparative analysis of various pyridazine derivatives, including this compound, demonstrated significant inhibitory effects against the following enzymes:
| Compound | Target Enzyme | Inhibition Constant (nM) |
|---|---|---|
| This compound | hCA II | 5.3 |
| This compound | hCA IX | 4.9 |
| This compound | hCA XII | 8.7 |
These results indicate that the compound exhibits strong inhibitory activity against multiple isoforms of carbonic anhydrase, which are implicated in various inflammatory processes .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through its action on cancer-associated carbonic anhydrases (hCA IX and hCA XII). These isoforms are overexpressed in many tumors and are linked to tumor growth and metastasis.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines. The mechanism appears to involve the inhibition of CA IX, leading to disrupted pH regulation within tumor microenvironments.
- Animal Models : In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor size and enhanced survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity towards cancer cells and modulation of the tumor microenvironment through inhibition of CA activity .
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : Binding to the active sites of carbonic anhydrases, thereby preventing their catalytic action.
- Alteration of Metabolic Pathways : Disruption in the bicarbonate buffering system within tumors leads to altered pH levels, affecting cancer cell metabolism and proliferation.
Propiedades
IUPAC Name |
4-tert-butyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)15-9-7-14(8-10-15)17(23)19-11-5-13-21-16(22)6-4-12-20-21/h4,6-10,12H,5,11,13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQKJYCJVYPUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













